Musk ambrette

Catalog No.
S604733
CAS No.
83-66-9
M.F
C12H16N2O5
M. Wt
268.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Musk ambrette

CAS Number

83-66-9

Product Name

Musk ambrette

IUPAC Name

1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3

InChI Key

SUAUILGSCPYJCS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-]

Solubility

Insoluble (NTP, 1992)
Slightly soluble in ethanol; soluble in ethyl ether, chloroform
In water, 0.79 mg/L at temp. unspecified
In water, 2.41 mg/L at 25 °C (est)

Synonyms

2-methoxy-3,5-dinitro-4-methyl-t-butylbenzene, musk ambrette, musk ambrette (artificial)

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-]

Historical Use in Food and Beverages

  • The Flavor and Extract Manufacturers' Association reported its use in:
    • Alcoholic beverages (0.10 ppm) [National Library of Medicine, ""]
    • Non-alcoholic beverages (0.18 ppm, max 0.42 ppm) [National Library of Medicine, ""]
    • Gelatin pudding (0.45 ppm, max 1.32 ppm) [National Library of Medicine, ""]
    • Chewing gum (36.0 ppm) [National Library of Medicine, ""]
    • Hard candy (423.0 ppm) [National Library of Medicine, ""]

Safety Concerns and Regulations

Several safety concerns have led to restrictions on the use of musk ambrette:

  • Phototoxicity: Studies have shown that musk ambrette can cause skin irritation and phototoxicity, a condition where exposure to sunlight worsens the reaction. [International Agency for Research on Cancer, ""]
  • Mutagenicity: Studies have shown that musk ambrette exhibits mutagenic properties in certain bacteria and fruit flies, raising concerns about potential genotoxicity in humans. [National Library of Medicine, ""]

Due to these concerns, the use of musk ambrette is no longer permitted in many countries:

  • United States: Removed from the Generally Recognized As Safe (GRAS) list in 1984. [National Library of Medicine, ""]
  • European Union: Restricted use in fragrance products to a maximum of 4% in the final fragrance compound. [International Agency for Research on Cancer, ""]

Current Research on Musk Ambrette

  • Developing methods for musk ambrette detection: This research aims to improve the accuracy and sensitivity of methods for detecting musk ambrette in various products, such as fragrances and environmental samples.
  • Investigating the environmental impact of musk ambrette: As musk ambrette was previously used in various products, research is ongoing to understand its potential persistence and impact on the environment.

Musk ambrette, scientifically known as 6-tert-butyl-3-methyl-2,4-dinitroanisole, is a synthetic fragrance compound classified as a nitromusk. It is characterized by its pale yellow crystalline form and a sweet, heavy floral-musk odor. The compound was first patented in the late 19th century and has been widely used in various consumer products, including perfumes, soaps, and food flavorings . Musk ambrette is recognized for its ability to enhance the scent profile of products, making it a popular choice in the fragrance industry.

Musk ambrette interacts with olfactory receptors in the nose, triggering the perception of a musky, floral scent. The exact mechanism of this interaction is not fully understood, but it is likely related to the shape and functional groups of the molecule.

Musk ambrette has been linked to several safety concerns, leading to restrictions on its use:

  • Photosensitization: Exposure to musk ambrette can increase skin sensitivity to sunlight, potentially causing rashes and irritation [].
  • Neurotoxicity: Studies suggest a potential link between musk ambrette exposure and neurological effects, although the exact mechanisms are unclear.
During its synthesis and application:

  • Nitration: The primary method of synthesizing musk ambrette involves the nitration of tert-butylcresol methyl ether using fuming nitric acid. This reaction produces dinitro derivatives, which are then purified through crystallization .
  • Methylation: Another pathway for its synthesis includes the methylation of 5-methyl-2-tert-butylphenol to form an anisole derivative that can be nitrated to yield musk ambrette .
  • Degradation: Musk ambrette can degrade into various by-products when exposed to light or heat, leading to potential changes in its fragrance profile and safety profile .

Musk ambrette exhibits several biological activities that raise health concerns:

  • Neurotoxicity: Studies have shown that musk ambrette can cause neurotoxic effects in laboratory animals, including degeneration of myelin sheaths in the central nervous system .
  • Photoallergenicity: It is known to act as a photoallergen, causing allergic skin reactions when exposed to sunlight .
  • Endocrine Disruption: Recent studies suggest that musk ambrette may influence hormonal pathways, potentially triggering premature puberty in children by stimulating the release of gonadotropin-releasing hormone (GnRH) from the brain .

Musk ambrette is synthesized through several methods:

  • Main Synthesis Route:
    • Step 1: Methylation of potassium salt of meta-cresol with dimethyl sulfate.
    • Step 2: Butylation using isobutyl chloride in the presence of aluminum chloride.
    • Step 3: Nitration at low temperatures with fuming nitric acid to yield dinitro derivatives.
    • Step 4: Purification through crystallization from ethanol .
  • Alternative Synthesis:
    • Methylation of 5-methyl-2-tert-butylphenol followed by nitration also produces musk ambrette .

Recent research indicates that musk ambrette interacts with biological systems in ways that may have harmful effects:

  • Studies have shown that exposure can lead to skin irritation and allergic reactions.
  • Its lipophilic nature allows it to accumulate in human tissues over time, raising concerns about long-term exposure effects on health and endocrine function .
  • Laboratory investigations suggest that it may disrupt cellular functions by inhibiting transport mechanisms within cell membranes, potentially leading to increased cellular toxicity from other compounds .

Musk ambrette belongs to a class of compounds known as nitromusks. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical StructureUnique Features
Musk xylene6-tert-butyl-3-methyl-2,4-dinitrotolueneSimilar synthesis method; less neurotoxic than musk ambrette.
Musk ketone6-acetyl-1-(1,1-dimethylethyl)-3-methyl-2,4-dinitrobenzeneUsed primarily for its sweet scent; less allergenic.
Galaxolide4-tert-butylcyclohexanecarboxaldehydeA polycyclic musk; considered safer than nitromusks.
AmbrettolideA lactone compoundNatural musk alternative; less toxic profile.

Musk ambrette stands out due to its significant neurotoxic effects and potential endocrine disruption capabilities compared to other musks. Its historical usage has led to widespread detection in human tissues despite current regulatory restrictions on its use in cosmetics and personal care products .

Physical Description

Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992)

Color/Form

Pale yellow leaves from alcohol

XLogP3

3.6

Boiling Point

275 °F at 16 mm Hg (NTP, 1992)
185 °C at 16 mm Hg

LogP

log Kow = 4.0

Odor

... Sweet, heavy floral-musky odo

Melting Point

183 to 187 °F (NTP, 1992)
85.0 °C
85 °C

UNII

55V150W8R6

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (29.1%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.31X10-5 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

83-66-9

Wikipedia

6-tert-butyl-3-methyl-2,4-dinitroanisole

Methods of Manufacturing

By nitration of the corresponding benzene derivative ...
Musk ambrette is now prepared commercially by the following multistep synthesis. The potassium salt of meta-cresol is methylated with dimethyl sulfate to give the methyl ether, which is then butylated using isobutyl chloride in the presence of aluminium chloride. The resulting tert-butylcresyl methyl ether is obtained in yields of 55 to 60% and is purified with fractionation. Nitration at temperatures below 0 °C with fuming nitric acid leads to the formation of the dinitro derivatives in yields of 45 to 60%. The pure product is obtained by crystallization from 95% ethanol. The by-products in this case consist of the mononitro derivative, 4,6-dinitro-meta-cresol methyl ether and smaller amounts of trinitro derivatives

General Manufacturing Information

Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitro-: ACTIVE
In public use before the 1920s
The Council of Europe (1974) included musk ambrette at a level of 1 ppm in the list of artificial flavoring substances that may be added to foodstuffs without hazard to public health, and FEMA (1965) has given musk ambrette GRAS status.

Dates

Modify: 2023-08-15

Analytical methodology to screen UV-filters and synthetic musk compounds in market tomatoes

Sara Ramos, Vera Homem, Lúcia Santos
PMID: 31450107   DOI: 10.1016/j.chemosphere.2019.124605

Abstract

A Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) methodology followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis was developed to extract thirteen synthetic musk compounds (SMCs: cashmeran, celestolide, phantolide, traseolide, galaxolide, tonalide, musk ambrette, musk xylene, musk ketone, musk tibetene, musk moskene, ethylene brassylate and exaltolide) and six ultraviolet-filters (UVFs: 2-ethylhexyl 4-dimethylaminobenzoate, 3-(4'-methylbenzylidene) camphor, 2-ethylhexyl 4-methoxycinnamate, 2-ethylhexyl 2-cyano-3,3-diphenylacrylate, benzophenone and drometrizole trisiloxane) from tomatoes. The proposed methodology was optimized: 2 g of freeze-dried tomato was extracted with 4 mL of water and 10 mL of ethyl acetate, adding 6 g of MgSO
and 1.5 g of NaCl, then a dispersive solid-phase extraction was performed using 3 g of MgSO
, 300 mg of primary-secondary amino adsorbent (PSA) and 300 mg of octadecyl-silica (C18). Validation delivered recoveries between 81 (celestolide) and 119% (musk tibetene), with relative standard deviations <10%. The instrumental limit of detection varied from 0.02 (2-ethylhexyl 4-methoxycinnamate) to 3.00 pg (exaltolide and musk xylene). Regarding the method quantification limits, it ranged between 0.4 (celestolide) and 47.9 ng g
dw (exaltolide). The method was applied to different varieties of tomatoes (Solanum lycopersicum), revealing UVFs and SMCs between 1 and 210 ng g
dw. Higher concentrations were found for benzophenone (29-210 ng g
dw) and galaxolide (9-53 ng g
dw). The risk associated to the ingestion of contaminated tomatoes has also been estimated, showing that a potential health risk is unlikely.


[Determination of 11 synthetic musks in imported seafood by solid phase extraction and gas chromatography-mass spectrometry]

Li Qu, Jing Zeng, Chaomin Zhao, Weimin Song
PMID: 30251504   DOI: 10.3724/SP.J.1123.2018.02022

Abstract

A method has been developed for the simultaneous determination of 11 synthetic musks (cashmeran, celestolide, phantolide, musk ambrette, traseolide, galaxolide, musk xylene, tonalide, musk moskene, musk tibetene, and musk ketone) in imported seafood. The method combines solid phase extraction and gas chromatography-mass spectrometry. Samples were extracted by
-hexane and purified using a Florisil column. Internal standards were used to correct for matrix effects. The calibration curves showed good linearity with correlation coefficients greater than 0.99. The limits of detection (
>3) ranged from 0.35 to 2.08 μg/kg, and the limits of quantification (
>10) were between 1.18 and 5.00 μg/kg. The average recoveries measured at three spiked levels (10, 20, and 30 μg/kg) were in the range 83.1%-117%, with relative standard deviations ranging from 5.1% to 8.5%. Further, the concentrations of 11 synthetic musks in 30 imported seafood in Shanghai were investigated. Galaxolide was detected in 93.3% of samples analysed, in concentration as high as 3.82 μg/kg. Musk ambrette and musk moskene were found in concentrations as high as 15.4 μg/kg and 10.5 μg/kg, respectively. The established method demonstrates high sensitivity and selectivity for the determination and confirmation of 11 synthetic musks in imported seafood.


A Novel Zebrafish (Danio rerio) Assay for Assessing Musk Ambrette-Induced Toxicity

Li Qu, Chaomin Zhao, Chuanxian Wang, Shuqing Gu, Minchao Zhang, Xiaojun Deng, Weimin Song
PMID: 29846757   DOI: 10.1007/s00128-018-2363-z

Abstract

Musk ambrette (4-tert-butyl-3-methoxy-2,6-dinitrotoluene) is a nitro musk, a cheap substitute for natural musk and a potential environmental pollutant based on its persistence, accumulation in human organisms. We investigated the acute toxicity of musk ambrette using wild-type AB and transgenic Tg(fli1a:EGFP)
zebrafish. Different concentrations were delivered to zebrafish by direct soaking from 6 to 72 h post-fertilization (hpf). The LC
of musk ambrette was 76.4 µg mL
. As musk ambrette concentration increased, zebrafish embryos showed developmental delays (50 µg mL
, 22 hpf), pericardial edema (5 µg mL
, 48 hpf), circulatory disturbances, curved body axis (1 µg mL
, 72 hpf) and death (100 µg mL
, 22 hpf). Target organ toxicity was evaluated by a zebrafish angiogenesis model. Musk ambrette induced cardiovascular morphological changes, vessel permeability variation, angiogenic changes and cardiotoxicity (10 µg mL
, 48 hpf). The disappearance of caudal vein plexus confirmed the vascular development toxicity. Musk ambrette negatively affects early life-stage survival and demonstrates various toxicities in zebrafish.


Can coastline plant species be used as biosamplers of emerging contaminants? - UV-filters and synthetic musks as case studies

H Ribeiro, S Ramos, V Homem, L Santos
PMID: 28672694   DOI: 10.1016/j.chemosphere.2017.06.084

Abstract

Personal care products, an important class of emerging contaminants, have been frequently detected in different environmental matrices. Included in this category are synthetic musks compounds (SMCs) and UV-filters. Their occurrence in the coastal environment has been poorly studied. Therefore, this work aimed to verify whether five coastline plant species (Carpobrotus edulis, Cakile maritima, Medicago marina, Elymus farctus borealis-atlanticus and Euphorbia paralias) have the ability to accumulate 11 SMCs (cashmeran, celestolide, phantolide, galaxolide, tonalide, exaltolide, musk moskene, tibetene, ambrette, xylene and ketone) and 2 organic UVB filters (3-(4'-methylbenzylidene) camphor and octocrylene), functioning as biosamplers. To accomplish this task, a QuEChERS technique ("Quick, Easy, Cheap, Effective, Rugged, and Safe") was employed to extract the target compounds from the plant material collected in 15 beaches of Matosinhos and Vila Nova de Gaia (Portugal). The resulting extracts were analysed by gas chromatography-mass spectrometry. Limits of detection ranged from 0.02 ng g
for celestolide and tonalide to 1.32 ng g
for musk ambrette. The obtained recoveries were around 93% and relative standard deviation was generally less than 15%. SMCs were detected at levels ranging from 1.56 to 350 ng g
dw and UV-filters from 2.9 to 264 ng g
dw. Galaxolide and 3-(4'-methylbenzylidene) camphor were the synthetic musk and UV-filter detected in higher concentrations, respectively. Plants with higher water content accumulate better SMCs (hottentot-fig), while those with higher lipid content retain better the UV-filters (sea spurge).


Assessing seasonal variation of synthetic musks in beach sands from Oporto coastal area: A case study

Vera Homem, Inês Magalhães, Arminda Alves, Lúcia Santos
PMID: 28431318   DOI: 10.1016/j.envpol.2017.04.022

Abstract

Synthetic musk compounds are widely used in the formulation of several cosmetics, personal care and household products. Due to their massive and widespread use, together with some health concerns, they are considered emerging pollutants and have been detected in different environmental compartments. This study focused on the evaluation of the concentration of synthetic musks (five nitro, five polycyclic and one macrocyclic musks) in beach sands, from Oporto coastal area (Portugal), contributing to the enhancement of the knowledge of levels, trends and behaviour of these compounds in this particular matrix. To accomplish this task, a QuEChERS methodology ("Quick, Easy, Cheap, Effective, Rugged, and Safe") coupled to gas chromatography-mass spectrometry (GC-MS) was successfully used to determine synthetic musks from beach sand. The chosen methodology proved to be suitable, achieving satisfactory results for precision (relative standard deviation values below 15%), accuracy (average recovery of 97%) and limits of detection (below 38 pg g
). Synthetic musks were detected in all 45 analysed samples, in concentrations ranging from 0.01 to 27 ng g
. Tonalide (93%), exaltolide (89%) and galaxolide (76%) were the most commonly detected compounds, but also those detected in higher concentrations (up to 27 ng g
). Musk ambrette, moskene, tibetene and xylene were not detected in any of the samples. Higher concentrations were as expected detected in the Summer (total average concentration of 9.21 ng g
), namely in samples from Valadares Sul (29 ng g
), Francelos (25 ng g
) and Castelo do Queijo (25 ng g
). The preliminary environmental risk assessment study based on the determination of hazard quotients revealed that the presence of analysed compounds (tonalide, galaxolide and musk ketone) seems to pose no risk to the studied environmental compartment.


Occurrence of synthetic musks in human breast milk samples from 12 provinces in China

Jie Yin, Hao Wang, Jingguang Li, Yongning Wu, Bing Shao
PMID: 27310419   DOI: 10.1080/19440049.2016.1201219

Abstract

The levels of 12 synthetic musks and one musk metabolite in 24 pooled human milk samples were examined in order to assess the health risks of these contaminants to breast-feeding infants of China. The 24 pooled samples comprised of 1237 individual human milk samples collected from 12 provinces of China according to WHO guidelines. Among the 13 target analytes, OTNE ([1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethylnaphthalen-2yl]ethan-1-one), HHCB (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[γ]-2-benzopyran), AHTN (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone, MK), Musk T (1,4-dioxacyclohepta decane-5,17-dione), HHCB-lactone (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl cyclopenta[γ]-2-benzopyran-1-one) and musk ambrette (1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitrobenzene, MA), were found in the milk samples analysed with mean (median) concentrations of 3.96 (3.91), 18.03 (15.10), 10.30 (9.38), 4.68 (4.45), < 3.70 (< 3.70), 10.02 (9.20) and < 5.20 (< 5.20) ng g(-1) lipid weight, respectively, whereas ADBI (4-acetyl-1,1-dimethyl-6-tert-butylindan), AHDI (6-acetyl-1,1,2,3,3,5-hexamethylindan), ATII (5-acetyl-1,1,2,6-tetramethyl-3-isopropylindan), musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene, MX), musk tibetene (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene, MT) and musk moskene (1,1,3,3,5-pentamethyl-4,6-dinotroindane, MM) were not detected. Significantly positive associations were observed in concentration levels between HHCB and AHTN (p < 0.001), HHCB and HHCB-lactone (p < 0.05), AHTN and HHCB-lactone (p < 0.001), and MK and OTNE (p < 0.05). No statistical difference was found in musk concentrations between rural and urban areas in China (p > 0.05). The mean (median) estimated daily intakes by infants were 20.5 (20.2), 93.4 (78.2), 53.4 (48.6), 24.2 (23.0) and 51.9 (47.6) ng kg(-1) body weight for OTNE, HHCB, AHTN, MK and HHCB-lactone, respectively. The musk exposure levels of infants in China via breast feeding were very low according to the current toxicological information.


Photopatch testing in Asians: a 5-year experience in Singapore

Sai Yee Chuah, Yung Hian Leow, Anthony Teik Jin Goon, Colin Thiam Seng Theng, Wei-Sheng Chong
PMID: 23651271   DOI: 10.1111/phpp.12034

Abstract

Photopatch testing is important for diagnosing photoallergic contact dermatitis. We aimed to evaluate the use of photopatch test at the National Skin Centre, Singapore.
All patients who had photopatch tests done between 2007 and 2011 at the National Skin Centre were included.
Twenty-two patients were included. The mean age was 40.2. Female : male ratio was 3.4. The ethnic groups were Chinese (68%), Malay (4%), Indian (14%) and others (14%). Ten out of 22 patients (45.5%) had a positive photopatch test. There were 20 positive photopatch test reactions found in these 10 patients, and all 20 positive reactions were of current relevance. The frequencies of the positive photopatch test reactions were 2-hydroxy-4-methoxybenzophenone (oxybenzone) (n = 6), 2-hydroxymethoxymethylbenzophenone (mexenone) (n = 3), 2-ethylhexyl-4-dimethylaminobenzoate (n = 1), ketoprofen gel (n = 1) and the patient's own product (n = 9).
Our study suggests that sunscreen is the most common photoallergen to date as opposed to musk ambrette, which was the most common photoallergen in our earlier study in 1991-1993. This finding is similar to the recent European Multicentre Photopatch Test Study.


Determination of polycyclic and nitro musks in environmental water samples by means of microextraction by packed sorbents coupled to large volume injection-gas chromatography-mass spectrometry analysis

J Cavalheiro, A Prieto, M Monperrus, N Etxebarria, O Zuloaga
PMID: 23561908   DOI: 10.1016/j.aca.2013.02.036

Abstract

In this work the development and validation of a new procedure for the simultaneous determination of 9 nitro and polycyclic musk compounds: musk ambrette (MA), musk ketone (MK), musk mosken (MM), celestolide (ADBI), phantolide (AHMI), tonalide (AHTN), traseolide (ATII), cashmeran (DPMI) and galaxolide (HHCB) in environmental water samples (estuarine and wastewater) using microextraction by packed sorbent (MEPS) followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) was carried out. Apart from the optimization of the different variables affecting MEPS (i.e., nature of the sorbent, nature of the solvent elution, sample load, and elution/injection volume) extraction recovery was also evaluated, not only for water samples but also for environmental water matrices such as estuarine and waste water. The use of two deuterated analogs ([(2)H3]-AHTN and [(2)H15]-MX) was successfully evaluated in order to correct matrix effect in complex environmental matrices such as influent samples from wastewater treatment plants. Method detection limits (MDLs) ranged from 5 to 25 ng L(-1), 7 to 39 ng L(-1) and 8 to 84 ng L(-1) for influent, effluent and estuarine samples, respectively. Apparent recoveries were higher than 75% for all target compounds in all the matrices studied (estuarine water and wastewater) and the precision of the method, calculated as relative standard deviation (RSD), was below 13.2% at 200 ng L(-1) concentration level and below 14.9% at low level (20 ng L(-1) for all the target analytes, except for AHTN which was set at 40 ng L(-1) and HHCB at 90 ng L(-1), due to the higher MDL values presented by those target compounds). Finally, this MEPS procedure was applied to the determination of the target analytes in water samples, including estuarine and wastewater, from two estuaries, Urdaibai (Spain) and Adour (France) and an established stir-bar sorptive extraction-liquid desorption/large volume injection-gas chromatography-mass spectrometry (SBSE-LD/LVI-GC-MS) method was performed in parallel for comparison. Results were in good agreement for all the analytes determined, except for DPMI.


[Determination of synthetic nitro-musks in cosmetics by gas chromatography coupled with negative chemical ionization-triple quadrupole mass spectrometry]

Zheng Wang
PMID: 23451522   DOI: 10.3724/sp.j.1123.2012.07003

Abstract

A confirmatory method is presented for the determination of five nitro-musks (musk ambrette, musk xylene, musk moskene, musk tibeten and musk ketone) in different cosmetics by gas chromatography coupled with negative chemical ionization (NCI)-triple quadrupole mass spectrometry (GC-MS/MS). The samples were extracted under ultrasonication using a mixture of acetone and hexane. The extract was concentrated and then cleaned up by CNWBOND Si solid phase extraction cartridge. Five different instrument parameters such as the temperature programmed, ion source temperature, reagent gas pressure, collision energy, monitoring ion pairs were optimized for higher sensitivity. Then the analytes were qualitatively and quantitatively analyzed under the multiple reaction monitoring (MRM) mode after the chromatographic separation on an HP-5MS capillary column (30 m x 0.25 mm, 0.25 microm), and employing d15-musk xylene as internal standard. The mixed standards were spiked in the blank cosmetics samples (each nitro-musk was about 500 ng/kg), and the recoveries were in the range of 85.81%-103.77% with the relative standard deviations (RSDs) not more than 5.32%. The limits of quantification of the method were about 50.0-500 ng/kg. The method is accurate, rapid, sensitive and can be used in the inspection of the five nitro-musks in cosmetics.


Occurrence of synthetic musk fragrances in marine mammals and sharks from Japanese coastal waters

Haruhiko Nakata
PMID: 15952346   DOI: 10.1021/es050199l

Abstract

In this study, the occurrence of the polycyclic musk fragrances HHCB (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran) and AHTN (7-acetyl-1,1,3,4,4,6-hexamethyltetrahydeonaphthalene) in marine mammals and sharks collected from Japanese coastal waters is reported. HHCB was present in the blubbers of all finless porpoises (Neophocaena phocaenoides) analyzed (n = 8), at levels ranging from 13 to 149 ng/g on a wet weight basis. A fetus sample of finless porpoise contained a notable concentration of HHCB (26 ng/g wet wt), suggesting transplacental transfer of this compound. Among 12 tissues and organs of a finless porpoise analyzed, the highest HHCB concentration was found in blubber, followed by kidney. This indicates that HHCB accumulates in lipid-rich tissues in marine mammals, which is similar to the accumulation profiles of persistent organochlorines, such as PCBs and DDTs. In general, the residue levels of AHTN and nitro musks were low or below the detection limits in finless porpoises, implying either less usage in Japan or high metabolic capacity of these compounds in this animal. HHCB was also found in the livers of five hammerhead sharks (Sphrna lewini) from Japanese coastal waters, at concentrations ranging from 16 to 48 ng/g wet wt. Occurrence of HHCB in higher trophic organisms strongly suggests that it is less degradable in the environment and accumulates in the top predators of marine food chains. This is the first report on the accumulation of synthetic musk fragrances in marine mammals and sharks.


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